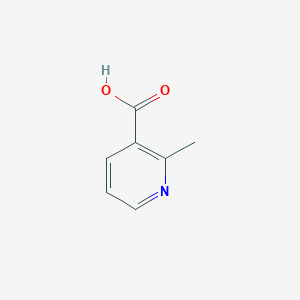

2-Methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZKNJGAFJMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349156 | |

| Record name | 2-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-56-8 | |

| Record name | 2-Methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylnicotinic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines its chemical properties, synthesis, spectral data, and its role in modulating inflammatory pathways.

Core Properties of this compound

This compound, also known as 2-methyl-3-pyridinecarboxylic acid, is a derivative of nicotinic acid.[1] It is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3222-56-8 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Melting Point | 227-230 °C (decomposes) | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| IUPAC Name | 2-methylpyridine-3-carboxylic acid | [2] |

| Synonyms | 2-Methyl-3-pyridinecarboxylic acid, 2-Picoline-3-carboxylic acid | [1] |

Synthesis and Chemical Reactivity

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its structure, featuring both a carboxylic acid and a pyridine ring, offers multiple sites for chemical modification. The carboxylic acid group can undergo esterification, amidation, or reduction, while the pyridine nitrogen can be involved in coordination chemistry.[3]

A common route to this compound involves the hydrolysis of its ester precursor, 2-methylnicotinate. A patented method for the synthesis of 2-methylnicotinate is outlined below, which can then be hydrolyzed to yield the desired carboxylic acid.[4]

Experimental Protocol: Synthesis of 2-Methylnicotinate (Precursor to this compound)

This protocol is adapted from a patented synthesis method.[4]

Step 1: Formation of Compound B

-

In a suitable reactor, 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane is reacted in the presence of an acid catalyst.

-

The reaction is typically carried out in an aqueous system at a temperature of 40-50 °C for 3-4 hours.[4]

Step 2: Condensation to form 2-Methylnicotinate

-

The resulting Compound B from Step 1 is reacted with a β-aminocrotonic acid ester in an organic solvent, such as an alcohol.

-

The reaction mixture is heated to 50-60 °C for 5-7 hours.[4]

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by distillation under vacuum to yield 2-methylnicotinate with a purity of over 98%.[4]

Step 3: Hydrolysis to this compound

-

The purified 2-methylnicotinate is then subjected to hydrolysis, typically using an aqueous base such as lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (THF).[4]

-

After the reaction is complete, the solvent is removed, and the aqueous solution is acidified to precipitate the this compound.

-

The solid product is then collected by filtration and can be further purified by recrystallization.

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methylnicotinic acid, a key building block in the development of pharmaceuticals and other specialty chemicals.[1] This document outlines a reliable synthetic route with a detailed experimental protocol and presents a thorough characterization of the target compound using various analytical techniques. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 2-picoline-3-carboxylic acid, is a derivative of nicotinic acid (vitamin B3) featuring a methyl group at the 2-position of the pyridine ring. Its chemical structure offers multiple reaction sites, making it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the carboxylic acid and the methyl-substituted pyridine core allows for a wide range of chemical modifications, rendering it a valuable component in medicinal chemistry and organic synthesis.

Synthesis of this compound

A common and effective method for the preparation of this compound is the hydrolysis of its corresponding ester, ethyl 2-methylnicotinate. This approach is advantageous due to the commercial availability of the starting ester and the straightforward nature of the hydrolysis reaction.

Caption: Synthetic pathway for this compound via hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl 2-methylnicotinate

This protocol is adapted from established procedures for the hydrolysis of nicotinic acid esters.

Materials:

-

Ethyl 2-methylnicotinate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 3N aqueous solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-methylnicotinate in a mixture of tetrahydrofuran (THF), methanol, and water.

-

To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O).

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

To the resulting aqueous residue, add 3N hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield this compound. A yield of approximately 98% can be expected.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical methods, including the determination of physical properties and spectroscopic analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | Off-white to light brown powder |

| Melting Point | 228-230 °C (decomposes) |

| IUPAC Name | 2-methylpyridine-3-carboxylic acid |

| CAS Number | 3222-56-8 |

Spectroscopic Data

The structural confirmation of this compound is achieved through ¹H and ¹³C NMR spectroscopy.

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | dd | 1H | H6 (Pyridine) |

| ~8.1 | dd | 1H | H4 (Pyridine) |

| ~7.2 | dd | 1H | H5 (Pyridine) |

| ~2.8 | s | 3H | -CH₃ |

| ~13.0 | br s | 1H | -COOH |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~152 | C2 (Pyridine) |

| ~147 | C6 (Pyridine) |

| ~139 | C4 (Pyridine) |

| ~126 | C3 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~22 | -CH₃ |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

The characteristic functional groups of this compound are identified by their vibrational frequencies in the infrared spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium | C=C and C=N stretching (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Proposed Fragment Ion |

| 137 | [M]⁺ (Molecular ion) |

| 120 | [M - OH]⁺ |

| 92 | [M - COOH]⁺ |

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of synthesized this compound.

Caption: Workflow for HPLC purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity analysis of this compound.

Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or formate buffer) |

| Detection | UV at an appropriate wavelength (e.g., 265 nm)[2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Experimental Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and buffer. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a known concentration.

-

Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration similar to the standard solution.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Calculate the purity of the synthesized sample by comparing the peak area of this compound to the total area of all peaks in the sample chromatogram. A purity of ≥98.0% is typically expected.[3]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It may cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Technical Guide to the Biological Activity of Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of nicotinic acid derivatives, with a focus on their anti-inflammatory and antimicrobial properties. Due to the limited specific data on 2-methylnicotinic acid derivatives in publicly available literature, this document focuses on structurally related and extensively studied analogs. The information, including quantitative data and experimental protocols, is compiled from various scientific studies to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a prominent class of compounds in medicinal chemistry, recognized for a wide array of biological activities. The versatile pyridine ring of the nicotinate structure serves as a foundational scaffold for developing novel therapeutic agents. Strategic modifications to this core have resulted in the discovery of compounds with significant antifungal, antibacterial, and anti-inflammatory properties.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

Quantitative Data: Enzyme Inhibition

The following tables summarize the inhibitory activity of various nicotinic and isonicotinic acid derivatives against COX enzymes and reactive oxygen species (ROS) production.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2 [1]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 3a | 8.15 | 0.42 | 19.4 |

| 3b | 9.24 | 0.15 | 61.6 |

| 3e | 10.21 | 0.16 | 63.8 |

| 4c | 11.52 | 0.09 | 128.0 |

| 4f | 12.83 | 0.08 | 160.4 |

| Celecoxib | 15.2 | 0.08 | 190.0 |

| Diclofenac | 1.25 | 0.21 | 5.95 |

| Indomethacin | 0.78 | 0.53 | 1.47 |

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[1]

Table 2: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives (ROS Inhibition) [2]

| Compound | % Inhibition at 25 µg/mL | IC50 (µg/mL) |

|---|---|---|

| 5 | 95.9 ± 0.5 | 1.42 ± 0.1 |

| 6 | 94.7 ± 0.9 | 8.6 ± 0.5 |

| 8a | 94.1 ± 1.2 | 19.6 ± 3.4 |

| 8b | 91.5 ± 0.6 | 3.7 ± 1.7 |

| Ibuprofen | 71.3 ± 1.7 | 11.2 ± 1.9 |

Data represents the inhibitory effect on the production of reactive oxygen species by human blood cells.[2]

Signaling Pathway Visualization

The anti-inflammatory action of certain nicotinic acid derivatives is attributed to their ability to inhibit the COX-2 enzyme, a key player in the synthesis of prostaglandins which are mediators of inflammation.[1][2]

Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

Nicotinic acid has also been shown to mediate anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammatory gene expression.

References

Navigating the Crystalline World: A Technical Guide to 2-Methylnicotinic Acid Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-methylnicotinic acid. While a definitive, publicly accessible crystal structure for this compound is not available in crystallographic databases as of December 2025, this whitepaper outlines the essential experimental protocols and analytical workflows required to determine and analyze its three-dimensional structure. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic analysis of this compound or similar small organic molecules.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, characterized by a pyridine ring substituted with a methyl and a carboxylic acid group, dictates its chemical reactivity and biological activity.[2] A detailed understanding of its solid-state structure through single-crystal X-ray diffraction is paramount for comprehending its physicochemical properties, polymorphism, and interaction with biological targets. This knowledge is critical for drug design, formulation development, and patent protection.

Experimental Workflow for Crystal Structure Analysis

The determination of a small molecule's crystal structure is a systematic process that begins with the synthesis and crystallization of the compound and culminates in the refinement and validation of the crystal structure. The following diagram illustrates the typical experimental workflow.

Detailed Experimental Protocols

This section details the methodologies for the key experiments in the crystal structure analysis of this compound.

Synthesis and Purification of this compound

A common synthetic route to this compound involves the oxidation of 2,3-lutidine (2,3-dimethylpyridine).

Protocol:

-

Oxidation: In a reaction vessel, dissolve 2,3-lutidine in a suitable solvent, such as water or a buffered aqueous solution.

-

Add a strong oxidizing agent, for example, potassium permanganate (KMnO₄), portion-wise while controlling the temperature of the reaction mixture, typically with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess oxidant.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with an acid like hydrochloric acid (HCl) to precipitate the this compound.

-

Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) to obtain high-purity this compound suitable for crystallization.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed.

Protocol: Slow Evaporation

-

Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or water) at room temperature or slightly elevated temperature.

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

X-ray Diffraction Data Collection

Protocol:

-

Crystal Selection and Mounting: Under a microscope, select a suitable single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: Mount the goniometer head on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations. The collection parameters (e.g., exposure time, frame width, and detector distance) are optimized to obtain a complete and redundant dataset with good signal-to-noise ratio.

Structure Solution and Refinement

Protocol:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR. This initial solution provides a preliminary model of the electron density distribution, allowing for the identification of the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., using SHELXL). In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the observed structure factors (|Fₒ|) and the calculated structure factors (|F_c|) based on the model. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the model is chemically reasonable and provides a good fit to the data. Key validation metrics include the R-factors, the goodness-of-fit, and the analysis of the residual electron density map.

Anticipated Quantitative Data

Once a crystal structure is successfully determined, a wealth of quantitative data can be extracted and should be presented in clear, structured tables for easy comparison and analysis.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₇H₇NO₂ |

| Formula weight | 137.14 |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to θ = ...° (%) | To be determined |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | R₁ = ..., wR₂ = ... |

| R indices (all data) | R₁ = ..., wR₂ = ... |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| N1 | C2 | To be determined |

| C2 | C3 | To be determined |

| C3 | C4 | To be determined |

| C4 | C5 | To be determined |

| C5 | C6 | To be determined |

| C6 | N1 | To be determined |

| C2 | C7 | To be determined |

| C3 | C8 | To be determined |

| C8 | O1 | To be determined |

| C8 | O2 | To be determined |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C6 | N1 | C2 | To be determined |

| N1 | C2 | C3 | To be determined |

| C2 | C3 | C4 | To be determined |

| C3 | C4 | C5 | To be determined |

| C4 | C5 | C6 | To be determined |

| C5 | C6 | N1 | To be determined |

| N1 | C2 | C7 | To be determined |

| C3 | C2 | C7 | To be determined |

| C2 | C3 | C8 | To be determined |

| C4 | C3 | C8 | To be determined |

| O1 | C8 | O2 | To be determined |

| O1 | C8 | C3 | To be determined |

| O2 | C8 | C3 | To be determined |

Conclusion

The crystal structure analysis of this compound is a crucial endeavor for fully characterizing this important pharmaceutical intermediate. Although a published structure is not currently available, this guide provides the necessary framework for researchers to successfully determine and analyze its crystal structure. The detailed experimental protocols and the outline of expected data presentation will aid in the systematic execution of the crystallographic workflow, ultimately leading to a deeper understanding of the solid-state properties of this compound and facilitating its application in drug development.

References

Spectroscopic Analysis of 2-Methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-methylnicotinic acid, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of organic molecules. By probing the interaction of molecules with electromagnetic radiation, we can gain detailed insights into their atomic composition, connectivity, and functional groups. For a molecule like this compound (C₇H₇NO₂), a combination of NMR, IR, and MS provides a complete picture of its chemical structure.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

| Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Doublet | 1H | H6 (proton on the carbon adjacent to the nitrogen) |

| ~8.1 - 8.3 | Doublet | 1H | H4 (proton on the carbon para to the nitrogen) |

| ~7.2 - 7.4 | Doublet of Doublets | 1H | H5 (proton on the carbon meta to the nitrogen) |

| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (Methyl group protons) |

| >10 (broad) | Singlet | 1H | -COOH (Carboxylic acid proton) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted Range) | Assignment |

| ~165 - 175 | -COOH (Carboxylic acid carbon) |

| ~155 - 160 | C2 (Carbon bearing the methyl group) |

| ~150 - 155 | C6 (Carbon adjacent to the nitrogen) |

| ~135 - 140 | C4 (Carbon para to the nitrogen) |

| ~125 - 130 | C3 (Carbon bearing the carboxylic acid group) |

| ~120 - 125 | C5 (Carbon meta to the nitrogen) |

| ~20 - 25 | -CH₃ (Methyl group carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Peaks (Predicted)

| Wavenumber (cm⁻¹) (Predicted Range) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (methyl) |

| 1680-1710 | Strong | C=O stretch of the carboxylic acid |

| 1550-1600 | Medium-Strong | C=C and C=N stretching in the pyridine ring |

| 1200-1300 | Medium | C-O stretch of the carboxylic acid |

| ~900 | Medium | O-H bend of the carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Mass Spectrometry Data (Predicted)

| m/z (Predicted) | Interpretation |

| 137 | [M]⁺, Molecular ion |

| 120 | [M-OH]⁺, Loss of a hydroxyl radical |

| 92 | [M-COOH]⁺, Loss of the carboxylic acid group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

FTIR Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS). For this compound, a direct insertion probe is likely suitable.

Mass Spectrometry Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful approach for the unambiguous structural determination of this compound. This technical guide outlines the expected spectral characteristics and provides robust, generalized protocols for data acquisition, serving as a valuable resource for researchers in the fields of chemistry and drug development. While the presented data is predictive, it offers a strong foundation for the interpretation of experimentally obtained spectra.

Solubility of 2-Methylnicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for its purification, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, including qualitative data, and presents quantitative data for the closely related compound, nicotinic acid, as a valuable reference. Furthermore, this guide details the experimental protocols for solubility determination and provides a logical workflow for these procedures.

Quantitative Solubility Data of Nicotinic Acid (as a proxy)

Due to the structural similarity between this compound and nicotinic acid, the solubility data for nicotinic acid can provide valuable insights for solvent selection and process development. The following table summarizes the mole fraction solubility of nicotinic acid in various organic solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Alcohols | ||

| Methanol | 298.2 | 27.8 |

| 303.2 | 32.5 | |

| 308.2 | 37.8 | |

| 313.2 | 43.9 | |

| 318.2 | 50.9 | |

| 323.2 | 58.8 | |

| Ethanol | 298.2 | 11.2 |

| 303.2 | 13.1 | |

| 308.2 | 15.3 | |

| 313.2 | 17.8 | |

| 318.2 | 20.6 | |

| 323.2 | 23.8 | |

| 1-Butanol | 298.2 | 3.06 |

| 2-Butanol | 298.2 | 3.60 |

| 1-Pentanol | 298.2 | 3.32 |

| 1-Hexanol | 298.2 | 3.62 |

| Ketones | ||

| Acetone | 298.2 | 1.34 |

| 303.2 | 1.58 | |

| 308.2 | 1.85 | |

| 313.2 | 2.17 | |

| 318.2 | 2.54 | |

| 323.2 | 2.98 | |

| Esters | ||

| Ethyl Acetate | 298.2 | 0.78 |

| 303.2 | 0.93 | |

| 308.2 | 1.11 | |

| 313.2 | 1.32 | |

| 318.2 | 1.56 | |

| 323.2 | 1.84 | |

| Ethers | ||

| Tetrahydrofuran | 298.2 | 1.17 |

| Other Solvents | ||

| Dichloromethane | - | - |

| Toluene | - | - |

Note: Data for nicotinic acid is compiled from various sources. The absence of data for certain solvents indicates a lack of available information in the reviewed literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of compounds like this compound in organic solvents. These protocols are based on established methods reported in the scientific literature.

Equilibrium Solubility Method (Gravimetric)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Apparatus:

-

Constant temperature water bath or shaker

-

Sealed glass vials

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After reaching equilibrium, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is completely evaporated, weigh the container with the solid residue.

-

Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction.

Isothermal Shake-Flask Method followed by UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore, allowing for concentration determination using UV-Vis spectroscopy.

Apparatus:

-

Constant temperature shaker

-

Sealed flasks

-

Centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibrate the flask in a constant temperature shaker for an extended period (e.g., 24 hours).

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate the solubility in the saturated solution.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for solubility determination and a conceptual representation of the factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 2-Methylnicotinic Acid

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and quality control.

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 228-230 °C (decomposes) |

| Boiling Point | 280.4 °C at 760 mmHg |

| Appearance | White to light brown crystalline solid |

Thermochemical Properties: An Illustrative Example with Nicotinic Acid

While specific thermochemical data for this compound is sparse, the data for nicotinic acid (niacin) serves as a valuable reference point. These parameters are critical for understanding the energy changes associated with chemical reactions and phase transitions. Table 2 summarizes the standard molar enthalpies of formation and sublimation for nicotinic acid.[1][2]

| Thermochemical Property | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -344.7 ± 1.2[1][2] |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 112.1 ± 0.5[1][2] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -232.6 ± 1.3[1][2] |

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties is reliant on precise calorimetric and analytical techniques. The following sections detail the standard experimental protocols applicable to organic compounds like this compound.

Determination of Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH⦵m) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH⦵m) using a bomb calorimeter.[3][4]

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned to ensure ignition.

-

Bomb Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH⦵m) can be determined by various methods, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and the Knudsen effusion method.[5][6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are heated at a constant rate in a controlled atmosphere. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The enthalpy of sublimation can be determined from the heat of fusion and the heat of vaporization, which are measured as the areas under the respective peaks in the DSC thermogram.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Isothermal Measurement: The rate of mass loss of a sample due to sublimation is measured at a constant temperature below its melting point.[6]

-

Temperature Series: This measurement is repeated at several different temperatures.

-

Data Analysis: The rates of mass loss are used in conjunction with the Clausius-Clapeyron equation to calculate the enthalpy of sublimation.[6]

References

- 1. Energetics and structure of nicotinic acid (niacin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biopchem.education [biopchem.education]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.bu.edu [sites.bu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Silico Exploration of 2-Methylnicotinic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid, a derivative of nicotinic acid (niacin or vitamin B3), and its analogs represent a class of compounds with significant therapeutic potential. Nicotinic acid itself is a well-established lipid-lowering agent that primarily acts through the G-protein coupled receptor 109A (GPR109A)[1][2]. Furthermore, the pyridine-carboxylic acid scaffold is a key feature in many compounds targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and inflammatory disorders[3][4][5]. The exploration of this compound and its analogs through in silico methodologies offers a powerful, cost-effective, and rapid approach to elucidate their structure-activity relationships (SAR), predict their pharmacokinetic and pharmacodynamic profiles, and guide the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core in silico techniques applied to the study of this compound and its analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage computational tools in their discovery and development pipelines. The guide details experimental protocols for key in silico methods, presents quantitative data in a structured format, and provides visual representations of relevant signaling pathways and experimental workflows.

Core In Silico Methodologies

The in silico investigation of this compound and its analogs primarily revolves around three core computational techniques: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations. These methods, often used in conjunction, provide a multi-faceted understanding of the molecular interactions, biological activities, and dynamic behavior of these compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of intermolecular interactions. For this compound and its analogs, the primary targets of interest are the nicotinic acetylcholine receptors (nAChRs) and the GPR109A receptor.

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor (e.g., a homology model of a specific nAChR subtype or GPR109A) from a protein structure database like the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.

-

Prepare the receptor using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound or its analog using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Grid Generation:

-

Define a grid box encompassing the binding site of the receptor. The binding site can be identified from the position of a co-crystallized ligand or through binding site prediction algorithms.

-

-

Docking Simulation:

-

Perform the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will explore various conformations and orientations of the ligand within the defined grid box.

-

-

Analysis of Results:

-

Analyze the docking poses and their corresponding binding affinity scores (e.g., kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software like PyMOL or Discovery Studio.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.

-

Data Set Collection:

-

Compile a dataset of nicotinic acid analogs with experimentally determined biological activity (e.g., IC50, Ki) against a specific target.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors. Software such as DRAGON or PaDEL-Descriptor can be used for this purpose.

-

-

Data Set Division:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a regression model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

-

-

Model Validation:

-

Assess the statistical significance and predictive power of the model using various metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). Validate the model's predictive performance on the external test set.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a molecular system over time, offering insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding.

-

System Preparation:

-

Start with the docked pose of the this compound analog in the binding site of the receptor obtained from molecular docking.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study the persistence of key interactions.

-

Data Presentation

Due to the limited availability of specific in silico studies on this compound, the following tables present predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound generated using publicly available prediction tools[6][7][8][9][10]. This data serves as a starting point for computational assessment. For comparison, experimental data for some nicotinic acid analogs are also included where available.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method/Tool |

| Physicochemical Properties | ||

| Molecular Weight | 137.14 g/mol | PubChem[6] |

| logP | 0.8 | PubChem[6] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[6] |

| Absorption | ||

| Human Intestinal Absorption | High | ADMETlab 2.0 |

| Caco-2 Permeability | Moderate | ADMETlab 2.0 |

| P-glycoprotein Substrate | No | pkCSM |

| Distribution | ||

| VDss (human) | -0.15 log(L/kg) | pkCSM |

| BBB Permeability | No | ADMETlab 2.0 |

| Plasma Protein Binding | Low | ADMETlab 2.0 |

| Metabolism | ||

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | No | pkCSM |

| Excretion | ||

| Total Clearance | 0.5 mL/min/kg | pkCSM |

| Toxicity | ||

| AMES Toxicity | No | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | Yes | pkCSM |

| Skin Sensitisation | No | pkCSM |

Table 2: Experimental Binding Affinities of Selected Nicotinic Acid Analogs

| Analog | Target | Binding Affinity (Ki) | Reference |

| Nicotinic Acid | GPR109A | ~200 µM | --INVALID-LINK-- |

| 5-methylnicotinic acid | Hydroxycarboxylic acid receptor 2 (Human) | 1.60E+4 nM | --INVALID-LINK-- |

| Acifran | GPR109A | 5 nM | --INVALID-LINK-- |

| NNC26-9100 | GPR109A | 1.2 µM | --INVALID-LINK-- |

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the activation of nicotinic acetylcholine receptors (nAChRs) and the GPR109A receptor, the primary targets for nicotinic acid and its analogs.

Caption: nAChR signaling cascade initiated by an agonist.

Caption: GPR109A signaling pathways upon agonist binding.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for a typical in silico drug discovery project focused on this compound analogs and the logical relationship between the core computational methods.

Caption: General workflow for in silico drug discovery.

Caption: Interplay of core in silico methodologies.

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for the exploration of this compound and its analogs in the context of drug discovery. While specific computational data for this compound itself is not abundant in the public domain, the protocols and approaches outlined here are readily applicable. By employing molecular docking, QSAR modeling, and molecular dynamics simulations, researchers can efficiently screen virtual libraries, predict biological activities, and gain a deeper understanding of the molecular mechanisms of action. This computational-driven approach, integrated with experimental validation, will undoubtedly accelerate the identification and optimization of novel therapeutic agents derived from the versatile pyridine-carboxylic acid scaffold.

References

- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]

- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

Pharmacophore Modeling of 2-Methylnicotinic Acid Derivatives: A Technical Guide

Introduction

2-Methylnicotinic acid, a derivative of nicotinic acid (niacin), serves as a crucial structural motif and versatile building block in medicinal chemistry.[1][2] Its unique arrangement of a pyridine ring substituted with both a methyl and a carboxylic acid group provides multiple reaction sites, making it a valuable starting material for synthesizing complex, biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[2][3][4]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional features of a molecule into a simplified representation of its essential interaction points.[5] A pharmacophore model defines the specific spatial arrangement of features—such as hydrogen bond donors/acceptors, aromatic rings, and charged centers—necessary for a molecule to bind to a specific biological target and elicit a response.[5][6] This guide provides an in-depth technical overview of the pharmacophore modeling process as applied to this compound derivatives, focusing on methodologies, data interpretation, and practical applications for drug discovery professionals.

Core Pharmacophore Concepts for Nicotinic Compounds

The foundational pharmacophore for compounds acting on nicotinic acetylcholine receptors (nAChRs) has been extensively studied. It generally consists of two key features: a cationic nitrogen center and a hydrogen bond acceptor.[6][7] The cationic center typically engages in a cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket, while the hydrogen bond acceptor interacts with a corresponding donor group on the receptor, such as the backbone NH of a leucine residue.[6] The optimal distance between these two features is a critical determinant of binding affinity.

Caption: General pharmacophore model for nicotinic receptor agonists.

Case Study: Antiproliferative this compound Hydrazones

A notable study by Abdel-Aziz et al. focused on the design and synthesis of novel this compound hydrazone derivatives and evaluated their antiproliferative activity against K562 leukemia cell lines. This work culminated in the development of a common pharmacophore model that rationalizes the observed structure-activity relationship (SAR).[3]

Data Presentation: Biological Activity

The antiproliferative activities of the synthesized hydrazone derivatives were quantified by their half-maximal inhibitory concentration (IC₅₀) values. A selection of this data is summarized below to illustrate the SAR that informed the pharmacophore model.[3]

| Compound ID | R (Substituent on Benzylidene) | IC₅₀ (µM) against K562 Cells |

| 6a | 4-N(CH₃)₂ | 39.51 |

| 6b | 4-OH | 45.33 |

| 6c | 4-OCH₃ | 24.99 |

| 6d | 3,4-(OCH₃)₂ | 35.87 |

| 6h | 4-Cl | 66.78 |

| 6i | 4-F | 55.42 |

| Data sourced from Abdel-Aziz et al. (2012).[3] |

The data indicates that electron-donating groups at the para position of the benzylidene ring, particularly the 4-methoxy group (compound 6c ), resulted in the highest potency.[3]

Pharmacophore Model Generation: Experimental Protocol

The generation of a ligand-based pharmacophore model from a set of active compounds follows a structured computational workflow.[5]

-

Dataset Preparation:

-

A set of structurally diverse this compound derivatives with a wide range of biological activities (e.g., the compounds in the table above) is selected.[3]

-

The 3D structures of all molecules are generated and optimized using a suitable force field (e.g., MMFF94x) to find their low-energy conformations.

-

-

Conformational Analysis:

-

A systematic or stochastic conformational search is performed for each molecule to generate a representative collection of its possible 3D structures. This step is critical as the bioactive conformation (the shape the molecule adopts when binding to its target) is unknown.[5]

-

-

Pharmacophore Feature Generation and Alignment:

-

Pharmacophoric features (Aromatic, H-Bond Donor/Acceptor, etc.) are identified for each conformation of each molecule.

-

Algorithms, such as the HipHop or HypoGen algorithm within software packages like Catalyst or MOE, are used to align the conformations of the active molecules and identify common pharmacophoric features.[3][5] The goal is to find a spatial arrangement of features shared by the most active compounds that is absent in inactive ones.

-

-

Model Scoring and Validation:

-

The software generates multiple potential pharmacophore models (hypotheses) and scores them based on how well they map the active compounds and exclude inactive ones.

-

The best-ranked hypothesis is selected as the final model. It is often validated by using it to screen a database of known active and inactive compounds to assess its ability to discriminate between them.[8]

-

Resulting Pharmacophore Model

The best pharmacophore model generated for the antiproliferative this compound hydrazones consists of four key features: two aromatic centers (F1, F2) and two projected hydrogen bond donor locations (F3, F4).[3]

Caption: Pharmacophore features for antiproliferative activity.[3]

General Computational Workflow

The process of pharmacophore modeling, whether ligand-based or structure-based, is a key part of the modern drug discovery pipeline. It integrates with other computational techniques like molecular docking and virtual screening to identify and optimize lead compounds.

Caption: General workflow for pharmacophore-based drug design.

This structured workflow ensures that the resulting pharmacophore models are robust, predictive, and scientifically sound, providing valuable guidance for the design of new this compound derivatives with enhanced therapeutic potential.[5][9]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of 2D, 3D-QSAR and Pharmacophore Modeling of Chalcones for the Inhibition of Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

2-Methylnicotinic Acid: A Versatile Precursor for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylnicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of novel heterocyclic scaffolds. Its unique molecular architecture, featuring a reactive carboxylic acid group, a basic pyridine nitrogen, and an activatable methyl group, offers multiple avenues for chemical modification and cyclization reactions.[1] This technical guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for a diverse range of heterocyclic compounds, with a focus on their potential applications in drug discovery and development. The guide details key synthetic strategies, experimental protocols, and the biological evaluation of the resulting heterocycles, presenting quantitative data in structured tables and visualizing complex pathways using Graphviz diagrams.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The pyridine nucleus, in particular, is a common motif in many biologically active molecules.[1] this compound (CAS 3222-56-8) is a readily available building block that combines the key features of a pyridine ring with a carboxylic acid and a methyl group, making it an attractive starting point for the synthesis of more complex fused heterocyclic systems.[1] The strategic placement of these functional groups allows for a variety of chemical transformations, including amidation, esterification, reduction, and cyclocondensation reactions, leading to the formation of novel heterocycles with potential therapeutic applications.[1] Notably, this compound and its derivatives serve as key intermediates in the synthesis of targeted therapies, including specific ATP competitive IKK beta inhibitor drugs like ML-120B and the oncolytic drug BAY-1082439.[2]

Key Synthetic Transformations of this compound

The reactivity of this compound can be harnessed to synthesize a variety of important intermediates, which in turn serve as precursors for diverse heterocyclic systems.

Synthesis of 2-Methylnicotinamide

The conversion of the carboxylic acid to an amide is a fundamental transformation. This can be readily achieved by reacting this compound or its ester with an appropriate amine.

Experimental Protocol: Synthesis of this compound N-methylamide [3]

-

A mixture of ethyl 2-methylnicotinate (200 g, 1.21 mol) and 40% aqueous methylamine (1 L) is heated at 40°C for 4 hours.

-

The reaction mixture is then concentrated under reduced pressure to yield the crude product as a thick oil.

-

The crude product is purified by distillation at 121°-133° C./0.18 mm. Hg to afford this compound N-methylamide (175.8 g).

Synthesis of 2-Chloronicotinic Acid: A Key Intermediate

Chlorination of the pyridine ring at the 2-position opens up possibilities for nucleophilic substitution reactions, making 2-chloronicotinic acid a crucial intermediate for the synthesis of various substituted pyridines.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide

-

In a 250mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add nicotinic acid N-oxide (13.9g, 100mmol), bis(trichloromethyl)carbonate (11.9g, 40mmol), and tetrabutylammonium bromide (3.22g, 10mmol).[4]

-

Stir the mixture vigorously and slowly heat to 100°C, maintaining the reaction for 2 hours under solvent-free conditions.[4]

-

After the reaction, cool the mixture to 50°C and pour it into 20ml of ice water.[4]

-

Stir the mixture and let it stand for 12 hours.[4]

-

Filter the precipitate, wash the filter cake with a small amount of water, and dry at 80°C to obtain 2-chloronicotinic acid.[4]

Synthesis of Novel Heterocycles from this compound Derivatives

The true synthetic potential of this compound is realized in its use as a precursor for a variety of fused heterocyclic systems with significant biological activities.

Pyrido[2,3-d]pyrimidines: Potent Kinase Inhibitors

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their diverse pharmacological activities, particularly as kinase inhibitors in cancer therapy.[5][6] The synthesis of these compounds often involves the construction of a pyrimidine ring onto a pre-existing pyridine scaffold derived from this compound.

Synthetic Strategy: From 2-Aminonicotinic Acid to Pyrido[2,3-d]pyrimidines

A common synthetic route involves the conversion of 2-aminonicotinic acid (which can be derived from 2-chloronicotinic acid) to a 2,4-dichloropyrido[2,3-d]pyrimidine intermediate. This intermediate can then undergo sequential nucleophilic substitutions to introduce various side chains, leading to a library of potential kinase inhibitors.

Experimental Protocol: Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine (A Key Intermediate) [7]

-

A mixture of 2-aminonicotinic acid and urea is heated at 160°C for 4-6 hours to yield pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[7]

-

The resulting dione is then heated with POCl₃ at 160°C for 6 hours to afford 2,4-dichloropyrido[2,3-d]pyrimidine.[7]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-based EGFR Inhibitor [7]

-

The 2,4-dichloropyrido[2,3-d]pyrimidine intermediate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in a mixture of CH₃OH/H₂O with K₂CO₃ at room temperature for 4 hours.[7]

-

The resulting product is then reacted with 4-fluoro-2-methoxy-5-nitroaniline in the presence of TsOH in EtOH at 90°C for 3-5 hours.[7]

-

The nitro group is subsequently reduced using Fe and NH₄Cl in an EtOH/H₂O mixture at 70°C for 6 hours.[7]

-

Finally, the resulting amine is acylated with various acyl chlorides in the presence of TEA in DMF at room temperature for 6 hours to yield the target EGFR inhibitors.[7]

Table 1: Quantitative Data for Synthesized Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Reference |

| Compound 4 | PIM-1 | 11.4 | MCF-7 | 0.57 | [8] |

| Compound 10 | PIM-1 | 17.2 | HepG2 | - | [8] |

| Compound 11 | PIM-1 | - | MCF-7 | 1.31 | [8] |

| Compound B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 | [7] |

| Compound 5a | VEGFR-2 / HER-2 | - | MCF-7 | 1.77 | [4] |

| Compound 5e | VEGFR-2 / HER-2 | - | MCF-7 | 1.39 | [4] |

| Compound 6b | VEGFR-2 / HER-2 | - | HepG2 | 2.68 | [4] |

Pyrazolopyridines: Scaffolds with Antiproliferative Activity

Pyrazolopyridines, another class of fused heterocycles, can be synthesized from appropriately substituted pyridine precursors derived from this compound. These compounds have shown promising antiproliferative activity against various cancer cell lines.

Synthetic Strategy: Multi-step Synthesis from 2-Amino-4-picoline

A multi-step synthesis starting from 2-amino-3-nitro-4-picoline can lead to the formation of a key pyrazolo[3,4-c]pyridine-5-carbonitrile intermediate. This intermediate can then be further functionalized to generate a library of 3,5,7-trisubstituted pyrazolopyridine derivatives.[9]

Experimental Protocol: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile [9]

-

2-Amino-3-nitro-4-picoline is diazotized and converted to the corresponding chloride.

-

The nitro group is reduced and the resulting amine is acetylated to give an acetamide.

-

The acetamide is treated with m-CPBA to form the N-oxide.

-

The N-oxide undergoes a rearrangement reaction with trimethylsilyl cyanide (TMS-CN) in the presence of diethylcarbamoyl chloride to yield the nitrile.

-

The protecting group is removed under acidic conditions to afford the target 7-chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.

Furo[2,3-b]pyridines: Emerging Anticancer Agents

Furo[2,3-b]pyridines represent another class of heterocyclic compounds with potential anticancer activity that can be accessed from precursors related to this compound.[10][11]

Synthetic Strategy: Cyclization of Substituted Pyridones

The synthesis of furo[2,3-b]pyridines can be achieved through the cyclization of appropriately functionalized pyridin-2(1H)-one derivatives. These pyridone precursors can be synthesized via multi-component reactions.

Experimental Protocol: General Synthesis of Pyridin-2(1H)-one Derivatives [10]

-

A Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde yields a chalcone.

-

The chalcone is then reacted with ethyl cyanoacetate in the presence of a base to form a dihydropyridin-2(1H)-one.

-

Subsequent aromatization and functional group manipulations can lead to substituted pyridin-2(1H)-ones, which can then be cyclized to form the furo[2,3-b]pyridine ring system.

Signaling Pathways and Biological Implications

The novel heterocycles synthesized from this compound often exhibit their biological effects by modulating key cellular signaling pathways. A prominent example is the inhibition of kinase signaling cascades, which are frequently dysregulated in cancer.

Kinase Inhibition by Pyrido[2,3-d]pyrimidines

Many of the synthesized pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.[4][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the pyrido[2,3-d]pyrimidine derivatives can effectively block tumor growth and progression.

Visualizing the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and is a common target in cancer therapy. The following diagram illustrates a simplified overview of this pathway, which can be inhibited by some of the synthesized pyrido[2,3-d]pyrimidine derivatives.[7]

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.

Conclusion

This compound has proven to be a highly valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its inherent reactivity and the strategic positioning of its functional groups provide a robust platform for the construction of complex molecular architectures with significant biological potential. The detailed synthetic protocols and biological data presented in this guide highlight the importance of this compound in modern drug discovery and development. The continued exploration of this building block is expected to yield even more diverse and potent therapeutic agents in the future.

References

- 1. nbinno.com [nbinno.com]

- 2. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. researchgate.net [researchgate.net]

Investigating the Metabolic Pathways of 2-Methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract